8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine
Description
8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine is a fluorinated quinazoline derivative with the molecular formula C₁₇H₁₃F₄N₃ and a molecular weight of 335.1 g/mol . Its structure features a quinazoline core substituted with a fluorine atom at the 8-position and a 2-(3-(trifluoromethyl)phenyl)ethylamine group at the 4-position. The compound’s SMILES notation is C1=CC(=CC(=C1)C(F)(F)F)CCNC2=NC=NC3=C2C=CC=C3F, and its InChIKey is CLJGHMBYRBUPEX-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 172.5 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity .
Quinazoline derivatives are widely studied for their biological activities, particularly as kinase inhibitors. The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, while the fluorine atom may influence electronic properties and binding interactions .
Properties
CAS No. |
124427-77-6 |
|---|---|
Molecular Formula |
C17H13F4N3 |
Molecular Weight |
335.30 g/mol |
IUPAC Name |
8-fluoro-N-[2-[3-(trifluoromethyl)phenyl]ethyl]quinazolin-4-amine |
InChI |
InChI=1S/C17H13F4N3/c18-14-6-2-5-13-15(14)23-10-24-16(13)22-8-7-11-3-1-4-12(9-11)17(19,20)21/h1-6,9-10H,7-8H2,(H,22,23,24) |
InChI Key |
CLJGHMBYRBUPEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCNC2=NC=NC3=C2C=CC=C3F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Fluorine Position : The target compound’s 8-fluoro substitution contrasts with the 6-fluoro position in analogues (e.g., 6-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-quinazolinamine) . This positional difference may alter electronic effects and steric interactions with biological targets.
Substituent Bulk : The 3-(trifluoromethyl)phenethyl group in the target compound introduces greater steric bulk and lipophilicity compared to simpler fluorophenyl or fluorobenzyl groups in analogues .
Synthetic Yields: The synthesis of 8-Fluoro-N-(4-fluorobenzyl)-4-quinazolinamine achieved a 61% yield using 4-chloro-8-fluoroquinazoline and 4-fluorobenzylamine in isopropanol with triethylamine .
Physicochemical Properties
- Collision Cross-Section (CCS): The target compound’s CCS (172.5 Ų for [M+H]+) is indicative of a compact structure despite its trifluoromethylphenethyl substituent .
Broader Context of Quinazoline Derivatives
While the target compound lacks reported biological data, structurally related quinazoline derivatives (e.g., lapatinib) are established tyrosine kinase inhibitors. The trifluoromethyl group in the target compound may confer improved target affinity or pharmacokinetic properties compared to non-fluorinated analogues.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves cyclization of quinazoline precursors using reagents like dimethylformamide dimethyl acetal (DMF-DMA) to form the quinazoline core. Halogenation at the 8-position can be achieved via electrophilic fluorination. Coupling the trifluoromethylphenethyl moiety requires nucleophilic substitution or Buchwald-Hartwig amination. Key intermediates (e.g., 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline) should be characterized via -NMR and LC-MS to confirm regioselectivity and purity .
Q. How can structural and electronic properties of this compound be analyzed to predict reactivity?
- Methodological Answer : Computational tools (DFT calculations) assess electron distribution, particularly the electron-withdrawing effects of the 8-fluoro and trifluoromethyl groups. Experimental validation includes X-ray crystallography for bond angles/planarity and IR spectroscopy for functional group vibrations (e.g., C-F stretches at 1,100–1,250 cm) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR/HER2 due to quinazoline’s affinity for ATP-binding pockets) using fluorescence polarization. Cytotoxicity can be screened via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls like lapatinib for comparative IC determination .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, fluorination) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., replacing 8-fluoro with chloro or nitro groups) and assess kinase inhibition potency. For example, analogs with 6-chloro substitution show IC values ~10.5 µM in antitumor assays, while trifluoromethyl enhances metabolic stability . Molecular docking (AutoDock Vina) can predict binding interactions with target kinases .
Q. How can contradictory data in cellular vs. enzymatic assays be resolved?
- Methodological Answer : Discrepancies may arise from off-target effects or transporter-mediated uptake (e.g., P-glycoprotein efflux). Use transporter-knockout cell lines (e.g., MDCK-II Pgp-KO) to isolate intrinsic activity. Validate with competitive inhibition assays (e.g., verapamil for Pgp) and correlate with LC-MS quantification of intracellular drug levels .
Q. What strategies improve selectivity for specific kinase isoforms?
- Methodological Answer : Introduce steric hindrance via bulky substituents (e.g., morpholinylpropoxy groups) to block off-target kinase binding. Fragment-based drug design (FBDD) identifies minimal pharmacophores. Test selectivity panels (Eurofins KinaseProfiler) and compare with co-crystal structures of analogs bound to kinases .
Q. How can metabolic stability and pharmacokinetics be optimized?
- Methodological Answer : Replace labile groups (e.g., ester linkages) with bioisosteres (amide or heterocycles). Assess microsomal stability (human liver microsomes + NADPH) and CYP450 inhibition. Pharmacokinetic studies in rodents should measure AUC and half-life, guided by QSPR models .
Data Contradiction Analysis
Q. Why do in vivo efficacy results vary across animal models despite consistent in vitro data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
